3-(1-(2-chloro-6-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
The compound 3-(1-(2-chloro-6-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic molecule featuring a triazolone core substituted with a piperidine moiety, a 2-chloro-6-fluorobenzyl group, and a phenyl ring. The compound’s stereoelectronic properties, influenced by the chloro-fluoro substitution on the benzyl group and the piperidine’s conformational flexibility, make it a candidate for structure-activity relationship (SAR) studies. Crystallographic tools such as SHELX and ORTEP-3 have been instrumental in elucidating the 3D configurations of analogous compounds .
Properties
IUPAC Name |
5-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN4O/c1-25-21(28)27(16-6-3-2-4-7-16)20(24-25)15-10-12-26(13-11-15)14-17-18(22)8-5-9-19(17)23/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBYUWWMJXVGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=C(C=CC=C3Cl)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(2-chloro-6-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, structure-activity relationships (SAR), and case studies highlighting its pharmacological significance.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, a piperidine moiety, and a chloro-fluorobenzyl group. This unique combination of functional groups is believed to contribute to its diverse biological activities.
Structural Formula
Antifungal Activity
Recent studies have indicated that derivatives of the 1,2,4-triazole scaffold exhibit significant antifungal properties. The SAR studies suggest that modifications to the triazole ring can enhance antifungal potency. For instance, compounds with electron-withdrawing groups at specific positions on the triazole ring showed improved activity against various fungal strains .
Acetylcholinesterase Inhibition
Research has demonstrated that related piperidine derivatives possess moderate inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Compounds similar to this compound were evaluated, revealing some with over 10% inhibition at concentrations of 100 μM .
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory properties. Triazole derivatives have been explored for their ability to inhibit cyclooxygenase enzymes (COX), which play a vital role in inflammation pathways. Some studies report that modifications in the triazole structure can lead to selective COX-II inhibition with reduced ulcerogenic effects compared to traditional NSAIDs .
Study 1: Antifungal Activity Assessment
A recent study evaluated various 1,2,4-triazole derivatives against common fungal pathogens. The results indicated that certain modifications in the triazole ring enhanced antifungal activity significantly. The most potent compound exhibited an IC50 value of 0.5 μM against Candida albicans .
Study 2: AChE Inhibition Analysis
In a pharmacological assessment of piperidine derivatives, several compounds demonstrated promising AChE inhibition. One compound showed an IC50 value of 25 μM, indicating moderate activity compared to established inhibitors .
Study 3: Anti-inflammatory Efficacy
A comparative study on COX inhibition revealed that specific triazole derivatives exhibited selective inhibition of COX-II with IC50 values ranging from 0.52 μM to 22.25 μM. The compound was part of a series that showed significant anti-inflammatory effects in vivo .
Table 1: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
This compound has a complex molecular structure characterized by a triazole ring and a piperidine moiety. Its molecular formula is , and it exhibits several functional groups that contribute to its biological activity. The presence of the chloro and fluoro substituents on the benzyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 3-(1-(2-chloro-6-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one exhibit significant antimicrobial properties. For instance, triazole derivatives are known for their efficacy against various bacterial and fungal strains due to their ability to inhibit specific enzymes involved in cell wall synthesis.
Anticancer Potential
Studies have shown that triazole-based compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation. In vitro studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further exploration in cancer therapy.
Neuroprotective Effects
Given its structural similarity to other neuroactive compounds, there is potential for this compound to exhibit neuroprotective properties. Research into related piperidine derivatives has indicated their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This suggests that further investigation into the neuroprotective capabilities of this compound could be beneficial.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated a series of piperidine derivatives showing moderate AChE inhibition; suggests potential for cognitive enhancement in neurodegenerative conditions. |
| Study 2 | Characterized the antimicrobial activity of triazole derivatives; highlighted the importance of structural modifications for enhanced efficacy against pathogens. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(1-(2-chloro-6-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one with structurally related triazolone derivatives, focusing on substituent effects, molecular topology, and inferred pharmacological profiles.
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Triazolone Derivatives
Key Observations:
Piperidine vs. Piperazine/Tetrahydrofuran : The piperidine moiety offers greater conformational flexibility than rigid tetrahydrofuran or planar piperazine systems, possibly influencing receptor selectivity .
Triazolone vs. Triazole: The triazolone core (oxidized triazole) may alter hydrogen-bonding capacity compared to non-oxidized triazole derivatives, impacting enzyme inhibition profiles .
Crystallographic and Computational Insights
- SHELX and WinGX have been critical in resolving the crystal structures of triazolone derivatives, revealing intramolecular interactions (e.g., CH-π, halogen bonding) that stabilize bioactive conformations .
- The 2-chloro-6-fluorobenzyl group in the target compound is predicted to adopt a twisted conformation relative to the piperidine ring, minimizing steric clashes—a feature validated via ORTEP-3 modeling .
Hypothesized Pharmacological Advantages
- The chloro-fluoro substitution pattern may confer resistance to metabolic degradation compared to purely fluorinated analogues (e.g., ), as chlorine’s larger atomic radius slows oxidative dehalogenation .
- The phenyl substituent at position 4 of the triazolone ring could enhance π-stacking with aromatic residues in enzyme active sites, a feature absent in aliphatic-substituted analogues (e.g., isopropyl in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
